

Demethoxyviridiol: A Technical Guide to its Initial Characterization

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial characterization of **Demethoxyviridiol**, a mycotoxin first isolated from the fungus Nodulisporium hinnuleum. This document details the original experimental protocols for its isolation and structure elucidation, presents key quantitative data in a clear, tabular format, and visualizes the described experimental workflow.

Core Data Summary

The following tables summarize the key quantitative data reported in the primary literature describing the initial characterization of **Demethoxyviridiol**.

Physicochemical Properties	Value	Reference
Molecular Formula	C19H16O5	[1]
Molecular Weight	324.33 g/mol	[1]
Melting Point	285-287 °C (decomposes)	[1]
Optical Rotation ([α]D ²⁵)	+110° (c, 0.2 in CHCl ₃)	[1]



Spectroscopic Data	Key Features	Reference
UV (EtOH)	λmax (ε): 242 (24,500), 280 (sh, 6,300), 290 (7,100), 335 nm (sh, 2,800)	[1]
IR (KBr)	νmax: 3450, 1730, 1680, 1620, 1590 cm ⁻¹	[1]
¹H NMR (CDCl₃)	δ (ppm): 1.18 (s, 3H), 2.0-3.0 (m, 4H), 3.90 (d, J=7Hz, 1H), 4.62 (t, J=7Hz, 1H), 5.70 (d, J=7Hz, 1H), 6.12 (s, 1H), 6.95 (d, J=8Hz, 1H), 7.45 (d, J=8Hz, 1H), 8.05 (s, 1H)	[1]
¹³ C NMR (CDCl ₃)	Not available in the primary literature.	
Mass Spectrometry	m/e: 324 (M+), 306, 281, 265, 253, 237	[1]

Biological Activity	Assay	Result	Reference
Acute Toxicity	Lethality in day-old cockerels	LD ₅₀ = 4.2 mg/kg	[1]
Enzyme Inhibition	Phosphatidylinositol 3- kinase (PI3K)	Potent inhibitor	[2]

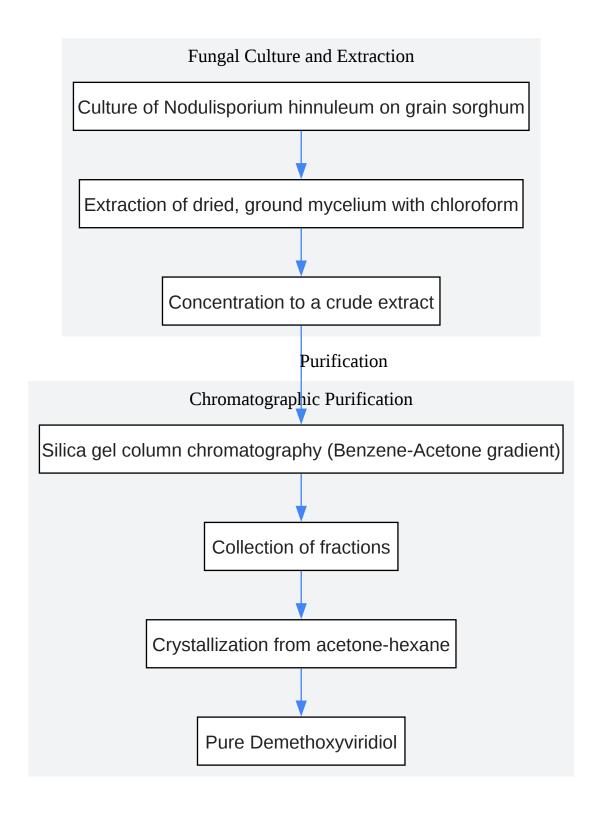
Experimental Protocols

The following sections detail the methodologies employed in the initial isolation and characterization of **Demethoxyviridiol** as described in the primary literature.

Isolation of Demethoxyviridiol

Demethoxyviridiol was first isolated from the fungus Nodulisporium hinnuleum. The experimental workflow for its extraction and purification is outlined below.





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Caption: Workflow for the isolation of **Demethoxyviridiol**.







The process began with the cultivation of Nodulisporium hinnuleum on sterile, moist grain sorghum for a period of three weeks at room temperature. Following incubation, the fungal culture was dried and the mycelium was ground. The ground mycelium was then exhaustively extracted with chloroform. The resulting chloroform extract was concentrated under reduced pressure to yield a crude, dark amorphous solid.

This crude extract was subjected to silica gel column chromatography. The column was eluted with a gradient of benzene-acetone. Fractions were collected and monitored for the presence of the target compound. Those fractions containing **Demethoxyviridiol** were combined and the solvent was evaporated. The final purification was achieved by crystallization of the residue from an acetone-hexane solvent system, yielding pure, crystalline **Demethoxyviridiol**.[1]

Structure Elucidation

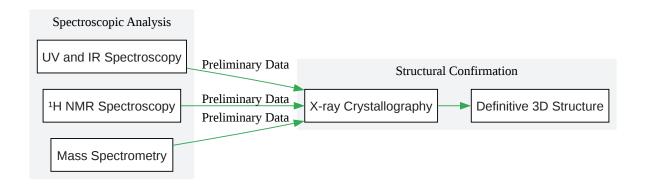
The chemical structure of **Demethoxyviridiol** was determined using a combination of spectroscopic techniques and X-ray crystallography.

Spectroscopic Analysis:

- Ultraviolet (UV) and Infrared (IR) Spectroscopy: The UV spectrum was recorded in ethanol, and the IR spectrum was obtained from a potassium bromide (KBr) pellet. These initial analyses provided information about the electronic transitions and functional groups present in the molecule.[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) spectra were recorded in deuterochloroform (CDCl₃) to determine the number and types of protons and their connectivity within the molecule.[1]
- Mass Spectrometry: Mass spectral data was collected to determine the molecular weight and fragmentation pattern of the compound, which aided in confirming the molecular formula.[1]

X-ray Crystallography: The definitive three-dimensional structure of **Demethoxyviridiol** was established by single-crystal X-ray diffraction analysis. This technique provided the precise arrangement of atoms in the crystalline state, confirming the connectivity and stereochemistry of the molecule.[1]





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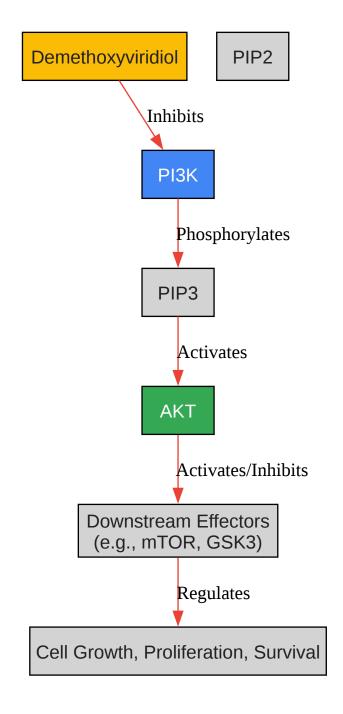
Caption: Logical flow for the structure elucidation of **Demethoxyviridiol**.

Biological Activity and Signaling Pathway

The initial characterization of **Demethoxyviridiol** included an assessment of its acute toxicity. The median lethal dose (LD₅₀) was determined in day-old cockerels to be 4.2 mg/kg.[1]

Subsequent research has identified **Demethoxyviridiol** as a potent inhibitor of phosphatidylinositol 3-kinase (PI3K).[2] The PI3K pathway is a critical signaling cascade involved in numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Inhibition of this pathway is a key area of interest in drug development, particularly for cancer therapies.





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Caption: Simplified PI3K signaling pathway and the inhibitory action of **Demethoxyviridiol**.

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